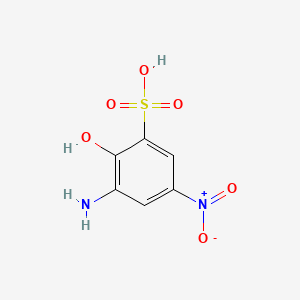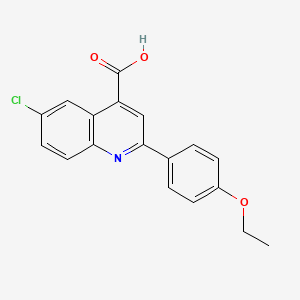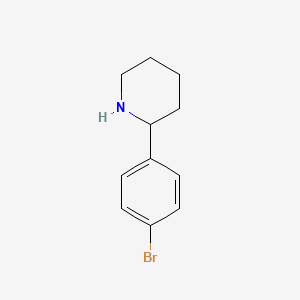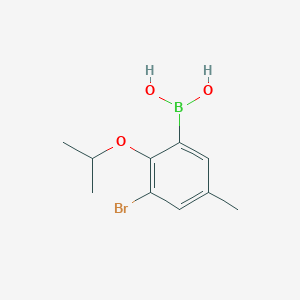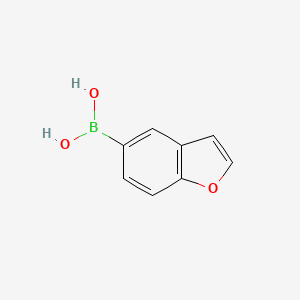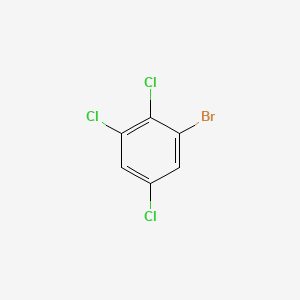
1-Bromo-2,3,5-trichlorobenzene
Descripción general
Descripción
1-Bromo-2,3,5-trichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and 1,3-dibromo-5-chlorobenzene have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of bromo-chlorobenzene derivatives, which can be extrapolated to understand 1-Bromo-2,3,5-trichlorobenzene.
Synthesis Analysis
The synthesis of bromo-chlorobenzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Another approach is the N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates, which is a practical method for synthesizing brominated derivatives . These methods highlight the versatility of bromo-chlorobenzene compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of bromo-chlorobenzene derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra . Crystallographic studies have also been conducted, as in the case of para-bromochlorobenzene, to determine the crystal structure and symmetry .
Chemical Reactions Analysis
The chemical reactivity of bromo-chlorobenzene derivatives can be inferred from studies on similar compounds. For example, the synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives indicates the potential for bromo-chlorobenzene derivatives to undergo cyclization reactions . Additionally, dissociative electron attachment studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene reveal the formation of fragment anions and the influence of temperature on these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorobenzene derivatives have been characterized through experimental and theoretical investigations. Vibrational spectroscopy studies provide information on IR intensities, Raman activities, and frequency estimation analyses [6
Aplicaciones Científicas De Investigación
-
- Application : 1-Bromo-2,3,5-trichlorobenzene is commonly used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, 1-Bromo-2,3,5-trichlorobenzene could be used in the synthesis of various pharmaceutical drugs.
-
- Application : A study was conducted to investigate the oxidative degradation of 1-Bromo-2,3,5-trichlorobenzene in synthetic water matrices .
- Method : The degradation was investigated in synthetic water matrices containing different concentrations of HA and hydrogencarbonate . Surface water and groundwater were used as natural water matrices .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGJFAVHOCDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402674 | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5-trichlorobenzene | |
CAS RN |
81067-38-1 | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

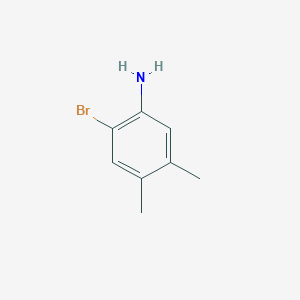
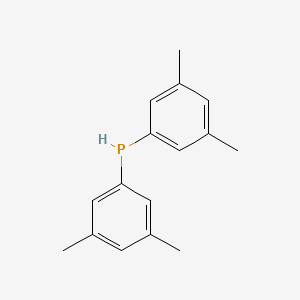
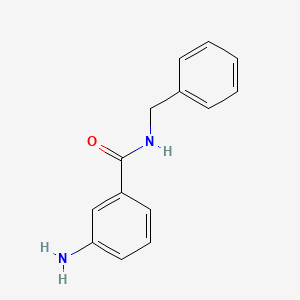
![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)
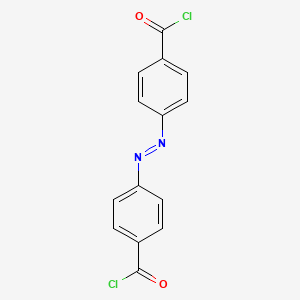
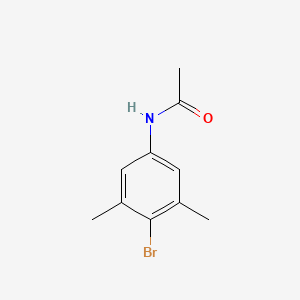
![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
